molecular formula C15H24N2O3S B7017766 N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B7017766
M. Wt: 312.4 g/mol
InChI Key: VSBBYWSWQQQFPU-UHFFFAOYSA-N
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Description

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and an oxolane ring

Properties

IUPAC Name

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-17(2)11-14-7-4-3-6-13(14)10-16-21(18,19)12-15-8-5-9-20-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBYWSWQQQFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CNS(=O)(=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Dimethylaminomethyl Group: This step involves the reaction of dimethylamine with a suitable precursor, such as benzyl chloride, to form the dimethylaminomethyl group.

    Attachment to the Phenyl Ring: The dimethylaminomethyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Oxolane Ring: The oxolane ring is synthesized separately, often through the cyclization of a suitable diol.

    Sulfonamide Formation: Finally, the oxolane ring is attached to the phenyl ring via a sulfonamide linkage, typically using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Where each step is carried out in separate reactors, and intermediates are purified before proceeding to the next step.

    Continuous Flow Processing: Where the entire synthesis is carried out in a continuous flow reactor, allowing for more efficient production and easier scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used as a building block in the synthesis of more complex molecules, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methyl]phenol: Shares the dimethylaminomethyl group but lacks the oxolane ring and sulfonamide linkage.

    N,N-Dimethylbenzylamine: Similar in having a dimethylaminomethyl group attached to a benzyl ring but lacks the additional functional groups.

Uniqueness

N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

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